Hydrogen Bond Donor Capacity: 1,3-Dihydro-1-methyl-2H-pyrrol-2-one vs. Unsubstituted 1,5-Dihydro-2H-pyrrol-2-one
1,3-Dihydro-1-methyl-2H-pyrrol-2-one exhibits a hydrogen bond donor count of zero (HBD = 0), whereas the unsubstituted analog 1,5-dihydro-2H-pyrrol-2-one (CAS 4031-15-6) possesses a hydrogen bond donor capacity due to its free NH group [1]. This difference in HBD can be a critical differentiator in drug discovery programs, as lower HBD correlates with improved passive membrane permeability and reduced susceptibility to metabolic conjugation. In medicinal chemistry, compounds with zero HBD are often preferred for targeting intracellular or CNS targets, where blood-brain barrier penetration is a key requirement [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 1,5-Dihydro-2H-pyrrol-2-one: ≥1 (exact value not specified, but NH group implies HBD = 1) |
| Quantified Difference | Target compound has zero HBD; comparator has at least one HBD |
| Conditions | In silico molecular descriptor analysis |
Why This Matters
For medicinal chemists designing CNS-penetrant or orally bioavailable drug candidates, the absence of a hydrogen bond donor in 1,3-dihydro-1-methyl-2H-pyrrol-2-one offers a distinct advantage in improving membrane permeability and reducing metabolic clearance, making it a strategic choice over unsubstituted analogs.
- [1] Chem960. 1,3-dihydro-1-methyl-2H-Pyrrol-2-one Compound Encyclopedia. Retrieved April 2026. View Source
- [2] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1, 435-449. View Source
